molecular formula C6H2BrClFNO B1450677 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde CAS No. 2090368-64-0

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Cat. No.: B1450677
CAS No.: 2090368-64-0
M. Wt: 238.44 g/mol
InChI Key: FOLCLNSBURVVQS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrClFNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential drug candidates.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is likely related to its potential use in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a palladium catalyst and an organoboron reagent . The palladium catalyst undergoes an oxidative addition with the electrophilic organic groups, forming a new palladium-carbon bond . The organoboron reagent then undergoes transmetalation, transferring the nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound’s potential use in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a palladium catalyst and an organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine, chlorine, and fluorine atoms at specific positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid.

    Reduction: 3-Bromo-2-chloro-5-fluoropyridine-4-methanol.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-5-fluoropyridine: Lacks the aldehyde group, making it less reactive in certain transformations.

    2-Bromo-5-chloro-3-fluoropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    5-Bromo-2-chloro-3-fluoropyridine: Another isomer with distinct chemical properties.

Uniqueness

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is unique due to the presence of an aldehyde group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .

Properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLCLNSBURVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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